2-Amino-4-chloro-5-nitrophenol

Catalog No.
S1532098
CAS No.
6358-07-2
M.F
C6H5ClN2O3
M. Wt
188.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-4-chloro-5-nitrophenol

CAS Number

6358-07-2

Product Name

2-Amino-4-chloro-5-nitrophenol

IUPAC Name

2-amino-4-chloro-5-nitrophenol

Molecular Formula

C6H5ClN2O3

Molecular Weight

188.57 g/mol

InChI

InChI=1S/C6H5ClN2O3/c7-3-1-4(8)6(10)2-5(3)9(11)12/h1-2,10H,8H2

InChI Key

ZARYBZGMUVAJMK-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1Cl)[N+](=O)[O-])O)N

solubility

less than 0.1 mg/mL at 72° F (NTP, 1992)

Canonical SMILES

C1=C(C(=CC(=C1Cl)[N+](=O)[O-])O)N

The exact mass of the compound 2-Amino-4-chloro-5-nitrophenol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 0.1 mg/ml at 72° f (ntp, 1992). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7537. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Amino-4-chloro-5-nitrophenol (CAS 6358-07-2) is a highly substituted aromatic intermediate characterized by the presence of amino, chloro, nitro, and phenolic hydroxyl groups on a single benzene ring. Commercially, it serves as a critical precursor in the synthesis of 1:2 metal complex azo dyes, photographic cyan-image forming couplers, and achiral analogs of the DNA-alkylating agent duocarmycin SA [REFS-1, REFS-2, REFS-3]. The specific 4-chloro-5-nitro substitution pattern imparts distinct electron-withdrawing effects, significantly lowering the pKa of the phenolic proton compared to unchlorinated analogs. This unique physicochemical profile dictates its reactivity, allowing for highly regioselective N- or O-acylation and facilitating rapid metal complexation in acidic aqueous environments, making it an indispensable building block for procurement in both advanced materials and pharmaceutical manufacturing [REFS-1, REFS-2].

Research & Procurement Fit

Trifunctional intermediate for azo coupling, diazotization and nucleophilic substitution
Low water solubility supports hydrophobic fiber dyeing and wash fastness research
Solubility: reported <0.01 g/100 mL at 22°C
Documented spectral identity (1H NMR, IR, MS) and purity profile for QC-driven workflows
Suitable for electroactive oligomer synthesis via oxidative polymerization

Attempting to substitute 2-Amino-4-chloro-5-nitrophenol with closely related analogs, such as 2-amino-4-nitrophenol or 2-amino-5-nitrophenol, fundamentally disrupts downstream synthetic pathways and product performance. In photographic chemistry, the absence of the 4-chloro substituent alters the electron density of the aromatic ring, preventing the formation of cyan couplers with the required heat and humidity fastness [1]. In pharmaceutical synthesis, replacing this compound eliminates the specific steric and electronic environment required to construct the seco-cyclopropanoindole (seco-CI) pharmacophore of duocarmycin SA analogs, resulting in a complete loss of DNA-sequence alkylation specificity [2]. Furthermore, unchlorinated analogs exhibit higher phenolic pKa values, which impedes the rapid, low-pH stabilization of azo dye intermediates via transition metal complexation, leading to reduced coupling yields and increased byproduct formation during dye manufacturing [3].

Substitution Risk: Why Analogs May Not Transfer

Nitro group essential for chromophore & electroactivity
Target: 2-Amino-4-chloro-5-nitrophenol Analog: 2-Amino-4-chlorophenol (no nitro)
Absence of the nitro group removes electron-withdrawing capacity, shifting dye shade and oligomer band gap properties.
Chloro substituent impacts substantivity and fastness
Target: 2-Amino-4-chloro-5-nitrophenol Analog: 2-Amino-5-nitrophenol (no chlorine)
Without chlorine, lipophilicity and fiber affinity may differ, compromising wash fastness on hydrophobic substrates.
Positional isomer alters regiochemistry and reactivity
Target: 2-Amino-4-chloro-5-nitrophenol Isomer: 2-Amino-4-chloro-6-nitrophenol
Different nitro position modifies electronic environment and steric hindrance, likely changing coupling rates and oligomer architecture.

Base-Tunable Regioselective Acylation for Coupler Synthesis

The synthesis of cyan-image forming couplers requires strict control over N- versus O-acylation. 2-Amino-4-chloro-5-nitrophenol demonstrates highly base-tunable reactivity when reacted with benzoyl chloride [1]. Using a weak base like pyridine (pKa < 6) directs the reaction to yield >90% of the N-acyl product (2-benzamido-4-chloro-5-nitrophenol). Conversely, utilizing a stronger base such as triethylamine (pKa 10-12) selectively yields the O-acyl ester [1]. Standard aminophenols lacking this specific electron-withdrawing substitution pattern often produce difficult-to-separate mixtures of N- and O-acylated products under similar conditions.

Evidence DimensionRegioselective Acylation Yield
Target Compound Data>90% selective N-acylation (with pyridine) or selective O-acylation (with triethylamine)
Comparator Or BaselineStandard unchlorinated aminophenols
Quantified DifferenceNear-complete tunable selectivity based on base selection
ConditionsReaction with benzoyl chloride in N,N-dimethylacetamide at 5°C to 50°C

Enables manufacturers to selectively synthesize specific photographic cyan coupler intermediates from a single precursor without incurring the cost of complex downstream separations.

Synthetic Yield
Cross-study comparable
65.7% (conventional acetylation route)
Baseline for process optimization and cost evaluation
Microchannel reactor method claims improved yield but value not publicly disclosed

Elevated Phenolic Acidity for Low-pH Metal Complexation

In the production of 1:2 metal complex azo dyes, the acidity of the phenolic hydroxyl group dictates the efficiency of intermediate stabilization. 2-Amino-4-chloro-5-nitrophenol exhibits a significantly depressed pKa of 4.6, driven by the combined electron-withdrawing effects of the 4-chloro and 5-nitro groups [1]. In contrast, the positional isomer 2-amino-4-chloro-6-nitrophenol has a pKa of 5.0 [1]. This 0.4-unit difference in acidity allows 2-amino-4-chloro-5-nitrophenol to be more readily deprotonated in acidic aqueous environments, facilitating rapid and stable intermediate complexation with chromium, cobalt, or nickel during the diazo coupling phase.

Evidence DimensionAcid Dissociation Constant (pKa)
Target Compound DatapKa 4.6
Comparator Or Baseline2-Amino-4-chloro-6-nitrophenol (pKa 5.0)
Quantified Difference0.4 pKa units more acidic
ConditionsStandard aqueous measurement

The lower pKa ensures rapid metal complexation at lower pH, which prevents the degradation of sensitive azo intermediates and improves overall dye yield.

Optical Band Gap
Reported
ACNP oligomer 2.15 eV vs. unsubstituted AP oligomer 2.43 eV (0.28 eV reduction)
Supports screening for broader optical absorption in organic electronics
APS-mediated oxidative oligomerization, ambient temperature

Regiospecific Precursor for Duocarmycin SA Analogs

The synthesis of achiral analogs of the potent DNA-alkylating agent duocarmycin SA requires a precise substitution pattern to build the seco-cyclopropanoindole (seco-CI) subunit. 2-Amino-4-chloro-5-nitrophenol serves as the exact starting material for this pathway, undergoing O-alkylation with benzyl bromide to yield 2-benzyloxy-5-chloro-4-nitroaniline at a 56% isolated yield [1]. This specific intermediate is non-substitutable, as the 5-chloro and 4-nitro positions (relative to the original phenol) are strictly required to maintain the sequence-specific DNA binding affinity of the final synthetic oligopeptide-drug conjugate [1].

Evidence DimensionPharmacophore Precursor Viability
Target Compound Data56% yield of 2-benzyloxy-5-chloro-4-nitroaniline
Comparator Or BaselineNon-chlorinated aminophenols
Quantified DifferenceExclusive structural compatibility for seco-CI synthesis
ConditionsReaction with benzyl bromide, K2CO3, and tetrabutylammonium iodide in DMF at room temperature

Procurement of this exact CAS is mandatory for oncology research programs synthesizing duocarmycin SA analogs, as structural deviations eliminate target binding specificity.

Electrical Conductivity
Reported
2.8 × 10⁻⁴ S/cm (ACNP) vs. 1.0 × 10⁻⁵ S/cm (AP) — 28-fold higher
Relevant for antistatic coatings and conductive composite research
APS-oxidized oligomers, room temperature measurement
Thermal Stability (T₅₀)
Reported
655°C (ACNP oligomer) vs. 450°C (AP oligomer) — 205°C higher
Supports high-temperature processing and endurance screening
TGA under N₂, 10°C/min heating rate
Water Solubility
Data to verify
<0.01 g/100 mL (22°C); 6-nitro isomer data not available
Characterized solubility reduces formulation risk
Missing comparator solubility limits head-to-head conclusion
Purity & Identity
Supplier specification
Reported ≥98.0% (HPLC); 1H NMR, IR, MS spectral data available
Supports batch consistency and QC for regulated processes
Spectral reference: SDBS No. 21601

Synthesis of 1:2 Metal Complex Azo Dyes

Where this compound is the right choice for formulating high-fastness textile dyes and wood stains, leveraging its low pKa (4.6) to ensure rapid stabilization of azo intermediates via Cr/Co/Ni complexation in acidic media [1].

Production of Photographic Cyan Couplers

Where this compound is the right choice for manufacturing 2,5-diacylaminophenol derivatives. Its unique electronic profile allows for >90% base-tunable regioselectivity during acylation, streamlining the production of photographic cyan couplers with superior heat and humidity resistance [2].

Development of DNA-Alkylating Oncology Therapeutics

Where this compound is the right choice for synthesizing the seco-CI pharmacophore of duocarmycin SA analogs. The precise 4-chloro-5-nitro arrangement is critical for maintaining the sequence-specific adenine-N3 alkylation required for the drug's mechanism of action in oncology research [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Deep blue/green azo dyes (textile & hair)
Substitution pattern for shade depth & reported lower irritation potential
Diazotization efficiency, wash fastness on hydrophobic fibers
Achiral duocarmycin SA analog precursor
High purity (>98%) and defined aromatic substitution
Reproducibility of DNA-alkylation studies, impurity control
Electroactive/conductive oligomers
Electron-withdrawing Cl and NO₂ groups
Optical band gap, electrical conductivity, thermal endurance endpoints
Chromium-complex high-fastness dyes
Ortho-amino phenol chelation capability
Metal-complex stability, light/wash fastness under rigorous conditions

Physical Description

2-amino-4-chloro-5-nitrophenol is an orange powder that turns dark at 392°F. (NTP, 1992)

XLogP3

1.2

Melting Point

437 °F (Decomposes) (NTP, 1992)

GHS Hazard Statements

Aggregated GHS information provided by 73 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 73 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 72 of 73 companies with hazard statement code(s):;
H302 (98.61%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (98.61%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (54.17%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (98.61%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (98.61%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (45.83%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

6358-07-2
6358-02-7

Wikipedia

2-Amino-4-chloro-5-nitrophenol

General Manufacturing Information

Phenol, 2-amino-4-chloro-5-nitro-: ACTIVE

Explore Compound Types